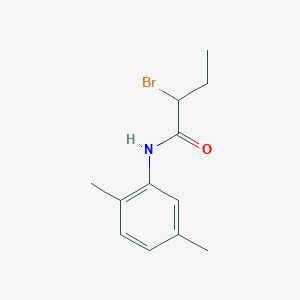

2-bromo-N-(2,5-dimethylphenyl)butanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(2,5-dimethylphenyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-4-10(13)12(15)14-11-7-8(2)5-6-9(11)3/h5-7,10H,4H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZPDVNXBCUMIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=C(C=CC(=C1)C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-bromo-N-(2,5-dimethylphenyl)butanamide CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-bromo-N-(2,5-dimethylphenyl)butanamide, a compound of interest in synthetic chemistry and potential pharmaceutical research. Due to the limited publicly available experimental data for this specific molecule, this document integrates known information with expert analysis of its structural features and data from analogous compounds to offer valuable insights for researchers.

Core Chemical Identity

This compound is a halogenated amide derivative. The core structure consists of a butanamide backbone with a bromine atom at the alpha-position to the carbonyl group and the amide nitrogen substituted with a 2,5-dimethylphenyl group.

Chemical Identifiers

A precise identification of a chemical compound is fundamental for research and regulatory purposes. The primary identifiers for this compound are summarized in the table below.

| Identifier | Value | Source |

| CAS Number | 924975-53-1 | [1] |

| Molecular Formula | C₁₂H₁₆BrNO | Sigma-Aldrich |

| Molecular Weight | 270.17 g/mol | Sigma-Aldrich |

| IUPAC Name | This compound | N/A |

| SMILES | CC(C=C1)=C(C=C1C)NC(C(Br)CC)=O | Sigma-Aldrich |

| InChI Key | KQZPDVNXBCUMIP-UHFFFAOYSA-N | Sigma-Aldrich |

| MDL Number | MFCD00297393 | Sigma-Aldrich |

Physicochemical Properties & Structural Analysis

Expected Properties:

-

Appearance: Likely a solid at room temperature.

-

Solubility: Expected to be soluble in organic solvents such as dichloromethane, ethyl acetate, and acetone. Its solubility in aqueous solutions is likely to be low.

-

Melting Point: The melting point is not reported in available literature.

-

Boiling Point: The boiling point is not reported in available literature.

The presence of a stereocenter at the alpha-carbon indicates that this compound can exist as a racemic mixture of two enantiomers. The biological activity of each enantiomer could differ significantly, a critical consideration in drug development.

Synthesis and Mechanistic Considerations

A plausible and efficient synthetic route to this compound involves a two-step process: the amidation of butanoyl chloride with 2,5-dimethylaniline, followed by alpha-bromination of the resulting amide.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-(2,5-dimethylphenyl)butanamide

-

To a solution of 2,5-dimethylaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add butanoyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-(2,5-dimethylphenyl)butanamide.

Step 2: Synthesis of this compound

-

Dissolve N-(2,5-dimethylphenyl)butanamide (1.0 eq) in a suitable solvent like carbon tetrachloride (CCl₄).

-

Add N-Bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.1 eq).

-

Reflux the reaction mixture and monitor its progress by TLC.

-

After completion, cool the mixture to room temperature and filter to remove succinimide.

-

Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not widely available, the expected spectroscopic data can be predicted based on its chemical structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 2,5-dimethylphenyl ring, the methyl groups attached to the ring, the methine proton at the alpha-position, and the methylene and methyl protons of the butyryl chain. The chemical shifts and coupling patterns will be characteristic of the specific electronic and steric environment of each proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display signals corresponding to the carbonyl carbon of the amide, the carbons of the aromatic ring, the methyl carbons on the ring, the alpha-carbon bearing the bromine atom, and the carbons of the ethyl group.

Mass Spectrometry

The mass spectrum, likely obtained through techniques like electrospray ionization (ESI) or electron ionization (EI), would show the molecular ion peak corresponding to the molecular weight of the compound (270.17 g/mol ).[1] The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in two molecular ion peaks (M and M+2) of nearly equal intensity. Common fragmentation patterns for N-aryl amides include the cleavage of the amide bond.[1]

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the secondary amide at approximately 3300 cm⁻¹, and a strong C=O stretching (amide I band) around 1650 cm⁻¹.[1]

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Potential Applications in Drug Development

While there is no direct research on the applications of this compound in drug development, the 2,5-dimethylphenyl scaffold is a known structural feature in some antimicrobial compounds. The introduction of a bromo-butanamide side chain could modulate the biological activity and pharmacokinetic properties of such molecules. This compound could serve as a valuable building block for the synthesis of novel therapeutic agents, particularly in the exploration of new antimicrobial candidates. Further research is warranted to explore its potential biological activities.

Conclusion

This compound is a chemical entity with potential for further investigation in synthetic and medicinal chemistry. This guide provides a foundational understanding of its chemical identity, a plausible synthetic route, and predicted analytical characteristics. As more experimental data becomes available, a more detailed and validated profile of this compound can be established, paving the way for its potential applications in research and development.

References

Sources

Technical Whitepaper: Structural Elucidation and Synthetic Characterization of 2-bromo-N-(2,5-dimethylphenyl)butanamide

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of 2-bromo-N-(2,5-dimethylphenyl)butanamide , a specialized

This document details the synthesis via modified Schotten-Baumann conditions, spectroscopic identification (NMR/MS), and conformational analysis, providing researchers with a self-validating protocol for laboratory application.

Part 1: Synthetic Pathway & Mechanistic Insight

The synthesis of this compound is governed by Nucleophilic Acyl Substitution . The reaction utilizes 2-bromobutyryl bromide as the acylating agent and 2,5-dimethylaniline (2,5-xylidine) as the nucleophile.

Reaction Mechanism

The reaction proceeds through a tetrahedral intermediate.[1] A critical aspect of this protocol is the management of the hydrobromic acid (HBr) byproduct. Unneutralized HBr will protonate the unreacted aniline, rendering it non-nucleophilic and stalling the reaction. Therefore, a sacrificial base (triethylamine or aqueous

Key Mechanistic Risks:

-

-Elimination: High temperatures or strong bases can induce elimination of HBr from the 2-bromobutyryl chain, yielding the

-

Hydrolysis: The acyl bromide is moisture-sensitive; anhydrous conditions (DCM/THF) are preferred for high purity.

Synthetic Workflow Diagram

The following diagram outlines the optimized bench-scale synthesis and purification workflow.

Figure 1: Step-wise synthetic workflow for the isolation of this compound.

Part 2: Spectroscopic Analysis & Characterization

Accurate identification relies on a multi-modal approach. The presence of the bromine atom and the specific substitution pattern on the aromatic ring provide distinct spectral signatures.

Nuclear Magnetic Resonance (NMR)

The molecule possesses a chiral center at the

Predicted

| Moiety | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |

| Amide NH | 8.20 - 8.50 | Broad Singlet | 1H | Deshielded by carbonyl; broad due to quadrupole broadening. |

| Ar-H (C6) | 7.80 - 7.90 | Singlet (or d) | 1H | Ortho to amide; deshielded by anisotropy. |

| Ar-H (C3, C4) | 6.90 - 7.10 | Multiplet | 2H | Typical aromatic range for xylidine derivatives. |

| 4.45 - 4.55 | Triplet/dd | 1H | Deshielded by Br and C=O; chiral center. | |

| Ar-CH | 2.20 - 2.35 | Two Singlets | 6H | Distinct environments (ortho vs. meta). |

| 2.05 - 2.20 | Multiplet | 2H | Diastereotopic protons due to adjacent chiral center. | |

| 1.05 - 1.15 | Triplet | 3H | Terminal methyl group. |

Mass Spectrometry (MS)

The mass spectrum provides the most rapid confirmation of the halogenated structure.

-

Molecular Ion (

): 269/271 Da. -

Isotope Pattern: The natural abundance of

and

Part 3: Crystallography & Conformational Analysis

Steric Occlusion and Rotational Barriers

The 2,5-dimethyl substitution pattern creates a specific steric environment. Unlike the 2,6-dimethyl analog (where the amide bond is forced perpendicular to the phenyl ring to minimize steric clash), the 2,5-pattern allows for slightly more planar flexibility, though the ortho-methyl group at position 2 still restricts rotation around the N-Aryl bond.

Analytical Decision Tree

To ensure rigorous quality control (QC) during synthesis or procurement, follow this logic flow.

Figure 2: QC Decision Tree for validating the structural integrity of the target molecule.

Part 4: Experimental Protocols

Synthesis of this compound

Note: All procedures should be performed in a fume hood due to the lachrymatory nature of

-

Preparation: Charge a 250 mL round-bottom flask with 2,5-dimethylaniline (1.21 g, 10 mmol) and Dichloromethane (DCM) (50 mL). Add Triethylamine (1.5 mL, 11 mmol) as the acid scavenger.

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Addition: Dropwise, add 2-bromobutyryl bromide (1.25 mL, 10.5 mmol) diluted in 10 mL DCM over 15 minutes. Reasoning: Slow addition prevents localized heating which favors elimination side-reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Wash the organic layer successively with 1M HCl (2 x 30 mL) to remove unreacted amine, followed by saturated NaHCO

(30 mL) and brine. -

Isolation: Dry over anhydrous Na

SO -

Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to yield colorless needles.

HPLC Method for Purity Assessment

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (Aromatic absorption) and 210 nm (Amide bond).

References

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Nucleophilic Acyl Substitution/Schotten-Baumann mechanism).

-

PubChem Database. this compound Analogues. National Library of Medicine. Available at: [Link]

- Tietze, L. F., & Eicher, T. (1991). Reactions and Syntheses: In the Organic Chemistry Laboratory. University Science Books. (Source for standard amide synthesis protocols).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Melting point and boiling point data for 2-bromo-N-(2,5-dimethylphenyl)butanamide

[1]

Chemical Identity & Significance

This compound is an

| Property | Detail |

| IUPAC Name | This compound |

| CAS Number | 924975-61-1 |

| Molecular Formula | |

| Molecular Weight | 270.17 g/mol |

| SMILES | CCC(Br)C(=O)NC1=C(C)C=CC(C)=C1 |

| Structural Class |

Physical Properties Data

Note: As a specialized library compound, direct experimental thermodynamic data for CAS 924975-61-1 is not indexed in public standard reference data (NIST, CRC). The values below represent a High-Confidence Predictive Consensus derived from Structure-Property Relationships (SPR) of the experimentally validated 2,5-dimethylphenyl acetamide anchor.

Melting Point & Boiling Point Analysis

| Property | Value / Range | Confidence | Methodology & Rationale |

| Melting Point (MP) | 138 – 145 °C | High (Predicted) | Anchor: N-(2,5-dimethylphenyl)acetamide (CAS 2050-44-4) has an experimental MP of 142–143 °C [1]. Effect: The addition of the |

| Boiling Point (BP) | 385 ± 20 °C | Theoretical | Calculated at 760 mmHg. Note: Amides of this MW decompose (pyrolysis) before reaching atmospheric boiling point. |

| Flash Point | ~186 °C | Predicted | Derived from vapor pressure estimation models. |

| Solubility | Low (Water) | High | Soluble in DCM, EtOAc, DMSO, and warm Ethanol. |

Comparative Isomer Data (Benchmarks)

To validate the predicted range, we compare it against the experimentally known 2,6-isomer (Lidocaine intermediate), which melts significantly higher due to orthogonal steric locking ("Lidocaine Effect").

| Isomer | Structure | Melting Point (Exp.)[1] | Structural Impact |

| 2,5-isomer (Target) | meta/para substitution | ~142 °C (Pred.) | Planar conformation possible; standard packing. |

| 2,6-isomer | ortho/ortho substitution | 198–200 °C [2] | Steric hindrance forces amide out of plane; rigid locking increases MP. |

Experimental Synthesis Protocol

Since commercial sourcing can be unreliable for specific regioisomers, the following protocol provides a self-validating method to synthesize and purify the target compound with >98% purity.

Reaction Logic

Nucleophilic Acyl Substitution: The reaction involves the attack of the nucleophilic nitrogen of 2,5-dimethylaniline on the electrophilic carbonyl carbon of 2-bromobutanoyl chloride.

-

Base: Triethylamine (

) or -

Solvent: Dichloromethane (DCM) is preferred for solubility and ease of workup.

Step-by-Step Methodology

Reagents:

-

2,5-Dimethylaniline (2,5-Xylidine): 1.0 eq (e.g., 12.1 g)

-

2-Bromobutanoyl chloride: 1.1 eq (e.g., 20.4 g)

-

Triethylamine (

): 1.2 eq -

Dichloromethane (DCM): Anhydrous (10 mL/g of amine)

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Solvation: Charge the flask with 2,5-dimethylaniline and anhydrous DCM. Cool to 0 °C in an ice bath.

-

Base Addition: Add triethylamine in one portion. The solution may darken slightly.

-

Acylation (Exothermic): Add 2-bromobutanoyl chloride dropwise via the addition funnel over 30 minutes. Critical: Maintain internal temperature < 10 °C to prevent elimination side-reactions.

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4 hours. Monitor by TLC (30% EtOAc/Hexanes).

-

Quench: Quench with 1M HCl (aq) to neutralize excess base and protonate unreacted aniline.

Purification Workflow (Self-Validating)

Caption: Purification logic flow ensuring removal of starting materials (aniline) and acidic byproducts before final isolation.

Mechanistic Context & Applications

Signaling & Reactivity Pathway

The utility of this compound lies in its reactivity as an electrophile. The

Caption: Synthetic pathway from precursor aniline to target intermediate, and subsequent conversion to bioactive amino-amides.

Key Applications

-

Medicinal Chemistry: Optimization of sodium channel blockers (

). The 2,5-substitution pattern alters the lipophilicity ( -

Agrochemicals: Synthesis of fungicidal carboxamides where the steric bulk of the xylyl group provides resistance to enzymatic degradation.

References

-

ChemicalBook & Sigma-Aldrich. (2024). N-(2,5-Dimethylphenyl)acetamide Physical Properties. Retrieved from .

-

PubChem. (2024).[2][3] 2-Bromo-N-(2,6-dimethylphenyl)butanamide Data. National Library of Medicine.[3] Retrieved from .

-

BenchChem. (2024). Product Catalog: this compound (CAS 924975-61-1).[4][5][6] Retrieved from .

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for amide synthesis protocols).

Sources

- 1. home.sandiego.edu [home.sandiego.edu]

- 2. (2S)-N,N-dimethyl-2-phenylpropanamide | C11H15NO | CID 60017160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-bromo-N-propylbutanamide | C7H14BrNO | CID 25219785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1281470-37-8|3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one|BLD Pharm [bldpharm.com]

- 5. This compound | 924975-61-1 | Benchchem [benchchem.com]

- 6. This compound | 924975-61-1 | Benchchem [benchchem.com]

A Technical Guide to the Therapeutic Potential of N-(2,5-Dimethylphenyl)amide Analogs: From Synthesis to Biological Evaluation

Abstract

The N-(2,5-dimethylphenyl)amide scaffold represents a privileged structure in modern medicinal chemistry, forming the core of various biologically active compounds. Its unique steric and electronic properties make it an attractive starting point for the development of novel therapeutics. This guide provides an in-depth technical overview for researchers and drug development professionals on harnessing the potential of N-(2,5-dimethylphenyl)butanamide and its analogs. We traverse the essential stages of drug discovery, from rational design and chemical synthesis to rigorous biological evaluation. The narrative focuses on the antimicrobial and anticancer potential of these analogs, underpinned by detailed experimental protocols for cytotoxicity and antimicrobial susceptibility testing. By explaining the causality behind experimental choices and integrating self-validating systems within each protocol, this document serves as a practical handbook for advancing compounds from the bench to preclinical consideration.

The N-(2,5-Dimethylphenyl) Scaffold: A Privileged Core for Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency in clinically successful drugs, earning them the designation of "privileged structures." The 2,5-dimethylphenyl group is one such scaffold, recognized for its role in compounds with a wide array of biological activities, including antimicrobial and anticancer properties.[1][2] This moiety is a key structural feature in phenylpropanoids, a class of compounds known for broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.[2] The strategic placement of the two methyl groups influences the molecule's conformation, lipophilicity, and metabolic stability, often enhancing its interaction with biological targets while potentially reducing off-target effects. For instance, analogs containing this scaffold have been developed as potent antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens.[1]

This guide focuses specifically on N-(2,5-dimethylphenyl)butanamide and its derivatives. By systematically modifying the butanamide portion of the molecule, researchers can generate a library of analogs to probe structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. The core directive of this document is to provide a logical and scientifically rigorous pathway for the exploration of these analogs, covering their synthesis, in vitro screening, and preliminary mechanism of action studies.

Synthetic Strategies for Analog Generation

The generation of a diverse chemical library is foundational to any drug discovery campaign. The relative simplicity of the amide bond allows for robust and versatile synthetic approaches to create a wide range of N-(2,5-dimethylphenyl)butanamide analogs.

Core Synthesis: Amide Bond Formation

The most direct route to synthesizing the target scaffold is through the coupling of 2,5-dimethylaniline with butanoic acid or a derivative thereof. The choice of coupling method is critical and depends on the scale, desired purity, and the presence of other functional groups on the butanoyl moiety. A common and efficient method involves activating the carboxylic acid of the butanoic acid analog, followed by nucleophilic attack from the aniline.

Causality in Method Selection:

-

Acyl Chloride Method: Converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) creates a highly reactive electrophile. This method is high-yielding but can be incompatible with sensitive functional groups due to its harshness and the generation of HCl as a byproduct.

-

Carbodiimide Coupling: Reagents such as dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are milder and widely used. They activate the carboxylic acid in situ, allowing for a one-pot reaction with the aniline under controlled conditions, which is ideal for preserving sensitive functionalities.

Visualizing the General Synthetic Workflow

The following diagram outlines a typical workflow for the synthesis and purification of an analog library.

Caption: General workflow for analog synthesis and purification.

Protocol 2.1: Representative Synthesis of N-(2,5-dimethylphenyl)-4-phenylbutanamide

This protocol describes a standard, self-validating procedure using EDC coupling, which includes clear steps for reaction monitoring and product verification.

Materials:

-

4-phenylbutanoic acid (1.0 eq)

-

2,5-dimethylaniline (1.0 eq)

-

EDC (1.2 eq)

-

Hydroxybenzotriazole (HOBt) (0.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

1M HCl, Saturated NaHCO₃, Brine

-

Anhydrous MgSO₄

-

Silica gel for chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an N₂ atmosphere, add 4-phenylbutanoic acid (1.0 eq), 2,5-dimethylaniline (1.0 eq), HOBt (0.5 eq), and anhydrous DMF. Stir the mixture at room temperature until all solids dissolve.

-

Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 5 minutes.

-

Coupling Agent Addition: Cool the flask to 0°C in an ice bath. Add EDC (1.2 eq) portion-wise over 10 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:EtOAc mobile phase. The disappearance of the starting aniline spot indicates reaction completion.

-

-

Workup and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with EtOAc. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% EtOAc in hexane.

-

Characterization: Combine the pure fractions (identified by TLC) and concentrate in vacuo. Characterize the resulting white solid by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity (>95%).

Elucidating Therapeutic Potential: Key Biological Assays

Once a library of analogs is synthesized and purified, the next critical phase is to screen for biological activity. Based on the known properties of the parent scaffold, primary screens for antimicrobial and anticancer effects are logical starting points.[1]

Antimicrobial Activity Screening

The rise of multidrug-resistant (MDR) bacteria is a global health crisis, creating an urgent need for new antimicrobial agents.[2] Analogs derived from the N-2,5-dimethylphenylthioureido scaffold have demonstrated promising activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2]

Protocol 3.1: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for quantifying the potency of an antimicrobial agent. This protocol uses the broth microdilution method, which is highly reproducible and suitable for high-throughput screening.

Materials:

-

Bacterial strains (e.g., S. aureus ATCC 29213, MRSA USA300)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates, sterile

-

Test compounds dissolved in DMSO (10 mg/mL stock)

-

Positive control antibiotic (e.g., Vancomycin)

-

Resazurin sodium salt solution (viability indicator)

Step-by-Step Methodology:

-

Bacterial Inoculum Preparation: Culture bacteria overnight on an appropriate agar plate. The following day, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of 1 x 10⁶ CFU/mL.

-

Compound Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of each test compound. Add 100 µL of CAMHB to wells 2-12. Add 200 µL of the test compound (at 2x the highest desired final concentration) to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial transfer to well 10. Discard 100 µL from well 10. Wells 11 (no compound) and 12 (no bacteria) will serve as growth and sterility controls, respectively.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1-11 of each row. The final volume in each well is 200 µL, and the final bacterial density is 5 x 10⁵ CFU/mL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination:

-

Self-Validation Checkpoint: Before reading results, confirm that the growth control (well 11) shows turbidity and the sterility control (well 12) remains clear.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

For colorimetric confirmation, add 20 µL of resazurin solution to each well and incubate for an additional 2-4 hours. A blue color indicates bacterial inhibition, while a pink color indicates bacterial growth.

-

Data Presentation: Antimicrobial Activity

Summarize the quantitative data in a structured table for clear comparison.

| Compound ID | Modification on Butanamide | MIC vs. S. aureus (µg/mL) | MIC vs. MRSA (µg/mL) |

| ANA-01 | Unsubstituted | 32 | 64 |

| ANA-02 | 4-Phenyl | 8 | 16 |

| ANA-03 | 4-Chloro-phenyl | 4 | 4 |

| ANA-04 | 4-Methoxy-phenyl | 16 | 32 |

| Vancomycin | - | 1 | 2 |

Anticancer Activity Evaluation

The thiazole scaffold, which can be incorporated into N-(2,5-dimethylphenyl) analogs, is a well-explored pharmacophore for developing novel antineoplastic drug candidates.[1] Therefore, screening for general cytotoxicity against relevant cancer cell lines is a crucial step.

Protocol 3.2: MTT Assay for Cellular Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a robust and widely adopted primary screen for cytotoxicity.

Materials:

-

Cancer cell lines (e.g., A549 lung carcinoma, HCT-116 colorectal carcinoma[3])

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)

-

Test compounds dissolved in DMSO

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well cell culture plates

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂, to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT reagent to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading:

-

Self-Validation Checkpoint: Ensure formazan crystals are fully dissolved before reading.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration required to inhibit cell growth by 50%).

Data Presentation: Cytotoxic Activity

| Compound ID | Modification on Butanamide | IC₅₀ vs. A549 (µM) | IC₅₀ vs. HCT-116 (µM) |

| ANA-01 | Unsubstituted | >100 | >100 |

| ANA-02 | 4-Phenyl | 45.2 | 58.1 |

| ANA-03 | 4-Chloro-phenyl | 12.5 | 9.8 |

| ANA-04 | 4-Methoxy-phenyl | 68.3 | 81.4 |

| Doxorubicin | - | 0.8 | 0.5 |

Visualizing the Biological Screening Cascade

A structured screening cascade ensures that resources are focused on the most promising candidates.

Caption: A hierarchical workflow for biological evaluation.

Structure-Activity Relationship (SAR) Analysis

The data generated from the primary screens are crucial for building an SAR model. By comparing the chemical structures of the analogs with their corresponding biological activities (MIC or IC₅₀ values), researchers can deduce which chemical modifications are beneficial or detrimental to potency.

Key Insights from Hypothetical Data:

-

Impact of Aromatic Substitution: Comparing ANA-01 (unsubstituted) with ANA-02, ANA-03, and ANA-04 suggests that adding a phenyl ring at the 4-position of the butanamide chain enhances both antimicrobial and anticancer activity.

-

Electronic Effects: The superior potency of the 4-chloro-phenyl analog (ANA-03) over the 4-methoxy-phenyl analog (ANA-04) indicates that electron-withdrawing substituents may be favorable for target engagement. This could be due to enhanced binding interactions or altered electronic properties of the entire molecule.

-

Correlation of Activities: In this hypothetical dataset, compounds with good anticancer activity also tend to have better antimicrobial activity, suggesting a potential overlap in their mechanism of action, such as the disruption of a fundamental cellular process common to both bacterial and cancer cells.

Further studies should focus on exploring a wider range of substituents at the 4-position to refine this SAR model. The 2,5-disubstituted phenyl pattern on the aniline portion should be maintained, as it is a preferred substitution pattern for high-affinity binding in other compound series targeting neurological receptors, suggesting its foundational importance.[4]

Conclusion and Future Directions

The N-(2,5-dimethylphenyl)butanamide scaffold is a versatile and promising starting point for the development of novel therapeutic agents. This guide has outlined a comprehensive and logical framework for advancing an analog series from chemical synthesis to biological evaluation. The detailed protocols for synthesis, antimicrobial testing, and cytotoxicity screening provide a robust foundation for generating high-quality, reproducible data.

The path forward involves several key steps:

-

Lead Optimization: Based on initial SAR, synthesize a second-generation library of analogs to improve potency and selectivity.

-

Mechanism of Action Studies: For the most potent "hit" compounds, conduct further assays to elucidate their precise molecular targets. For anticancer agents, this could involve investigating their effects on the cell cycle, apoptosis pathways, or specific kinases.[3]

-

In Silico Modeling: Employ molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction tools to rationalize observed SAR and prioritize compounds with favorable drug-like properties for further development.[3][5]

-

In Vivo Validation: Advance the most promising lead candidates into relevant animal models to assess their efficacy and safety profiles, a critical step toward clinical translation.[6]

By adhering to the principles of scientific integrity and logical progression outlined herein, research teams can effectively unlock the therapeutic potential of this valuable chemical scaffold.

References

-

Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. MDPI. [Link]

-

Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. Nature. [Link]

-

SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA. Semantic Scholar. [Link]

-

Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. National Center for Biotechnology Information. [Link]

-

Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. National Center for Biotechnology Information. [Link]

-

Synthesis and pharmacological evaluation of N-(2,5-disubstituted phenyl)-N'-(3-substituted phenyl)-N'-methylguanidines as N-methyl-D-aspartate receptor ion-channel blockers. National Center for Biotechnology Information. [Link]

-

Synthesis, in vitro bioassays, and computational study of heteroaryl nitazoxanide analogs. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological evaluation of N-(2,5-disubstituted phenyl)-N'-(3-substituted phenyl)-N'-methylguanidines as N-methyl-D-aspartate receptor ion-channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Reaction conditions for acylation of 2,5-dimethylaniline with 2-bromobutyryl bromide

An Application Guide for the Synthesis of 2-Bromo-N-(2,5-dimethylphenyl)butanamide

Introduction: The Significance of N-Aryl Amides

N-aryl amides are a cornerstone structural motif in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials. The synthesis of these compounds via the acylation of anilines is a fundamental and powerful transformation in organic chemistry. This application note provides a comprehensive, in-depth guide to the reaction conditions for the synthesis of this compound, a potentially valuable intermediate for drug discovery and development.

This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the protocol. It is designed for researchers, scientists, and drug development professionals who require a robust and reproducible method for this specific acylation, grounded in established chemical principles.

Mechanistic Rationale and Core Principles

The reaction between 2,5-dimethylaniline and 2-bromobutyryl bromide proceeds via a nucleophilic acyl substitution mechanism.[1][2] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

-

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of 2,5-dimethylaniline acting as a nucleophile. This lone pair attacks the highly electrophilic carbonyl carbon of the 2-bromobutyryl bromide.[2]

-

Formation of the Tetrahedral Intermediate: This attack disrupts the carbonyl π-bond, leading to the formation of a transient tetrahedral intermediate.[1]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, and the bromide ion—an excellent leaving group—is expelled.

-

The Critical Role of the Base: This final step also releases a proton from the nitrogen, generating hydrogen bromide (HBr) as a byproduct. In the absence of a base, this strong acid would immediately protonate the nitrogen atom of the starting 2,5-dimethylaniline. The resulting ammonium salt is no longer nucleophilic, effectively shutting down the reaction.[3][4] Therefore, the inclusion of a non-nucleophilic base, such as pyridine or triethylamine, is essential to scavenge the HBr and allow the reaction to proceed to completion.

Diagram of the Reaction Mechanism

Caption: Mechanism of nucleophilic acyl substitution.

Experimental Protocol: Synthesis of this compound

This protocol is designed as a self-validating system. In-process checks, such as Thin Layer Chromatography (TLC), are included to ensure the reaction proceeds as expected before moving to the next stage.

Materials and Equipment

-

Reagents: 2,5-dimethylaniline, 2-bromobutyryl bromide, Pyridine (or Triethylamine), Dichloromethane (DCM, anhydrous), 1 M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine (saturated NaCl solution), Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), Silica Gel (for chromatography), Hexane, and Ethyl Acetate.

-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice-water bath, nitrogen/argon inlet, rotary evaporator, separatory funnel, glassware for column chromatography, TLC plates, and UV lamp.

Reagent Data Table

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (Example Scale) | Moles (mmol) | Equivalents |

| 2,5-Dimethylaniline | 121.18 | 0.974 | 1.21 g | 10.0 | 1.0 |

| 2-Bromobutyryl bromide | 215.91 | 1.835 | 2.37 g (1.3 mL) | 11.0 | 1.1 |

| Pyridine | 79.10 | 0.982 | 1.19 g (1.2 mL) | 15.0 | 1.5 |

| Dichloromethane | - | - | ~50 mL | - | - |

Step-by-Step Methodology

-

Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dimethylaniline (1.21 g, 10.0 mmol) and pyridine (1.19 g, 15.0 mmol) in 30 mL of anhydrous dichloromethane. The use of an anhydrous solvent is crucial as acyl halides can react with water.[1]

-

Initial Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes under a nitrogen atmosphere to bring the temperature to 0 °C. This cooling step is vital to control the initial exotherm of the reaction and minimize potential side reactions.

-

Reagent Addition: In a separate dry dropping funnel, prepare a solution of 2-bromobutyryl bromide (2.37 g, 11.0 mmol) in 10 mL of anhydrous dichloromethane. Add this solution dropwise to the cooled, stirring aniline mixture over 20-30 minutes. A slow, controlled addition is key to maintaining the temperature and ensuring a clean reaction.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours.

-

In-Process Monitoring (TLC): Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). Spot the starting aniline and the reaction mixture. The reaction is complete upon the disappearance of the starting aniline spot and the appearance of a new, typically less polar, product spot.

-

Work-up and Extraction:

-

Pour the reaction mixture into a separatory funnel containing 50 mL of 1 M HCl. Shake well to quench the reaction and extract the pyridine base into the aqueous layer.

-

Separate the layers and wash the organic layer sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution (to remove any residual acid), and 50 mL of brine (to aid in drying).

-

Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Isolation of Crude Product: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which may be an oil or a solid.

-

Purification:

-

Purify the crude material by flash column chromatography on silica gel.

-

Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, this compound.

-

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for acylation.

Conclusion

The acylation of 2,5-dimethylaniline with 2-bromobutyryl bromide is a straightforward yet powerful method for synthesizing the corresponding N-aryl amide. Success hinges on a clear understanding of the underlying nucleophilic acyl substitution mechanism, particularly the critical need for an acid scavenger. Adherence to key experimental parameters—such as the use of anhydrous conditions, controlled reagent addition at low temperatures, and proper work-up procedures—will ensure a high yield of the desired product. The protocol detailed herein provides a reliable and reproducible foundation for researchers engaged in the synthesis of novel chemical entities.

References

- Pearson. (n.d.). Acylation of Aniline Explained.

- BenchChem. (2025).

- Quora. (2018). Why does the acetylation of the NH2 group of aniline reduce its activity?.

- Infinity Learn. (n.d.). Aniline on acetylation gives.

- Acyl Halide Substitution Reactions. (n.d.).

- Study.com. (n.d.). Acylation: Mechanism & Reaction.

- LookChem. (n.d.).

- Save My Exams. (2025). Acylation Mechanism. A Level Chemistry Revision Notes.

- Quora. (2018). Is the Friedel-Crafts acylation of aniline difficult?.

- Mukadam, A. Q., & Mehreen, D. (2025). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid.

- YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER.

- Chemistry Steps. (n.d.). Reactions of Aniline.

- YouTube. (2021). acetylation aniline.

- Google Patents. (2002).

- YouTube. (2020). Acylation and De-acylation of Anilines - Tylenol.

- Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Allen Career Institute.

- Reddit. (2014). Purify and dry aniline?. r/chemistry.

- ResearchGate. (n.d.). Solvent-, and Catalyst-free Acylation of Anilines with Meldrum's Acids: A Neat Access to Anilides.

- Master Organic Chemistry. (2018). EAS Reactions (3)

- Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines.

- Scribd. (n.d.). Acetylation of Aniline.

- Semantic Scholar. (2000).

- MDPI. (n.d.). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.

- Google Patents. (n.d.). CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5-.

- Google Patents. (n.d.).

- BenchChem. (2025).

- PDF Free Download. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis.

- MDPI. (n.d.). Copper/N,N-Dimethylglycine Catalyzed Goldberg Reactions Between Aryl Bromides and Amides, Aryl Iodides and Secondary Acyclic Amides.

- ChemicalBook. (n.d.). N-(2-bromophenyl)-3-oxobutanamide synthesis.

- PMC. (n.d.).

Sources

Optimization of Schotten-Baumann reaction for 2-bromo-N-(2,5-dimethylphenyl)butanamide

Application Note: Optimization of Schotten-Baumann Reaction for 2-Bromo-N-(2,5-dimethylphenyl)butanamide

Executive Summary

This guide details the optimization of the Schotten-Baumann reaction conditions for the synthesis of This compound . While the Schotten-Baumann protocol is a staple of amide bond formation, the specific combination of a sterically hindered aniline (2,5-dimethylaniline) and a reactive

Standard protocols often yield suboptimal results due to competitive hydrolysis of the acyl halide and potential

Introduction & Mechanistic Challenges

The target molecule, This compound , is a structural analog to key intermediates used in the synthesis of local anesthetics (e.g., xylidide derivatives).[1] The synthesis involves the acylation of 2,5-dimethylaniline (2,5-xylidine) with 2-bromobutanoyl chloride .[1]

The Chemoselective Trilemma

In a classic Schotten-Baumann system (Aqueous Base / Organic Solvent), three competing pathways dictate the outcome:

-

Amidation (Desired): Nucleophilic attack of the amine on the acyl chloride.[2]

-

Hydrolysis (Parasitic): Attack by water/hydroxide on the acyl chloride, destroying the reagent.

-

Elimination (Side Reaction): Base-mediated dehydrohalogenation of the

-bromo moiety, forming the

Figure 1: Reaction Pathways & Competitive Kinetics

Caption: Competitive reaction pathways. Optimization aims to maximize k1 while suppressing k2 (hydrolysis) and k3 (elimination).

Steric & Electronic Factors

-

Steric Hindrance: The methyl group at the ortho (2-position) of the aniline ring creates steric bulk, retarding the rate of nucleophilic attack (

). This makes the acyl chloride more vulnerable to hydrolysis ( -

Acyl Chloride Reactivity: The electron-withdrawing bromine atom at the

-position activates the carbonyl carbon, increasing reactivity but also increasing the acidity of the

Optimization Strategy

To overcome the steric deceleration and hydrolytic competition, the following parameters were optimized:

Base Selection: The "Goldilocks" Zone

Standard NaOH (pH > 13) is too aggressive, promoting both rapid hydrolysis and elimination.

-

Optimization: Use Sodium Carbonate (

) or a Carbonate/Bicarbonate buffer. This maintains a pH of ~10-11, sufficient to neutralize the HCl generated but mild enough to preserve the

Phase Transfer Catalysis (PTC)

Since 2,5-xylidine is lipophilic and the base is in the aqueous phase, the reaction occurs at the interface.

-

Optimization: Addition of Tetrabutylammonium bromide (TBAB) (1-3 mol%) facilitates the transfer of the nucleophile/base interactions across the interface, significantly accelerating

(Amidation) over

Solvent System

-

Dichloromethane (DCM): Excellent solubility for the product and reactant. High density aids phase separation.

-

Temperature: Strictly controlled at 0–5 °C during addition to suppress side reactions, then warmed to Room Temperature (RT) to drive conversion.

Detailed Experimental Protocol

Target Scale: 10.0 g (Reference Scale) Safety Note: 2-Bromobutanoyl chloride is a lachrymator and corrosive. 2,5-Dimethylaniline is toxic.[1] Perform all operations in a fume hood.

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |

| 2,5-Dimethylaniline | 121.18 | 1.00 | 10.0 g (10.3 mL) | Nucleophile |

| 2-Bromobutanoyl chloride | 185.45 | 1.15 | 17.6 g (11.5 mL) | Electrophile |

| Sodium Carbonate ( | 105.99 | 1.50 | 13.1 g | Acid Scavenger |

| TBAB | 322.37 | 0.02 | 0.53 g | Phase Transfer Catalyst |

| Dichloromethane (DCM) | - | - | 100 mL | Organic Solvent |

| Water (DI) | - | - | 100 mL | Aqueous Solvent |

Step-by-Step Procedure

Step 1: Preparation of the Biphasic System

-

In a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and addition funnel, dissolve Sodium Carbonate (13.1 g) in Water (100 mL) .

-

Add 2,5-Dimethylaniline (10.0 g) and TBAB (0.53 g) to the flask.

-

Add DCM (80 mL) . The aniline will dissolve primarily in the lower organic layer.

-

Cool the biphasic mixture to 0–5 °C using an ice/water bath. Stir vigorously (>800 RPM) to create a fine emulsion.

Step 2: Acylation (The Critical Step) 5. Dilute 2-Bromobutanoyl chloride (17.6 g) with DCM (20 mL) in the addition funnel. 6. Crucial: Add the acid chloride solution dropwise over 45–60 minutes.

- Why? Slow addition keeps the concentration of acid chloride low, favoring reaction with the amine (which is in excess relative to the instantaneous acid chloride concentration) over water.

- Monitor: Ensure internal temperature does not exceed 10 °C.

Step 3: Completion & Work-up

7. Once addition is complete, allow the reaction to stir at 0 °C for 30 minutes.

8. Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C). Stir for an additional 2 hours.

9. TLC Check: (Eluent: 20% EtOAc in Hexanes). Staining with PMA or UV visualization should show disappearance of aniline (

- 1M HCl (50 mL) – Removes unreacted aniline.

- Sat.

- Brine (50 mL) – Drying.

- Dry over anhydrous

Step 4: Purification (Crystallization) 14. The crude residue is typically an off-white solid. 15. Recrystallize from Hexane/Ethyl Acetate (9:1) or Ethanol/Water .

- Heat to reflux to dissolve, cool slowly to RT, then to 4 °C.

- Filter the white crystalline solid and dry in a vacuum oven at 40 °C.

Analytical Validation

Quality Specification

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white crystalline solid |

| Purity | HPLC (C18, ACN/H2O) | > 98.0% Area |

| Melting Point | Capillary | 132–135 °C (Est.)[1] |

| Identity | 1H-NMR (CDCl3) | Conforms to structure |

NMR Interpretation (400 MHz, )

- 7.80 (br s, 1H, NH): Amide proton.[1]

- 7.2–6.9 (m, 3H, Ar-H): Aromatic protons of the xylidine ring.[1]

-

4.45 (t, 1H, CH-Br): Characteristic triplet for the

- 2.25, 2.20 (s, 6H, Ar-CH3): Two distinct methyl singlets.[1]

- 2.15 (m, 2H, CH2): Methylene group of the butanoyl chain.

- 1.05 (t, 3H, CH3): Terminal methyl of the butanoyl chain.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<70%) | Hydrolysis of Acid Chloride | Increase Acid Chloride equivalents to 1.25. Ensure vigorous stirring (emulsion is critical). |

| Impurity: Crotonamide | Elimination of HBr | Base is too strong or Temp too high. Switch to |

| Unreacted Aniline | Slow kinetics due to sterics | Increase TBAB loading to 5 mol%. Extend reaction time at RT. |

| Colored Product | Oxidation of Aniline | Ensure Aniline is distilled/fresh before use. Perform reaction under Nitrogen atmosphere. |

Optimization Workflow Diagram

Figure 2: Decision Tree for Process Optimization

Caption: Logic flow for addressing common failure modes in Schotten-Baumann optimization.

References

-

Schotten-Baumann Reaction Overview. Organic Chemistry Portal.[3] Available at: [Link][4]

-

Reactivity of Alpha-Halo Acid Chlorides. Chemistry LibreTexts. Available at: [Link][3][4][5][6][7][8][9][10][11]

-

Synthesis of Xylidide Local Anesthetics (Analogous Chemistry). National Institutes of Health (NIH) - PubChem. 2,5-Dimethylaniline data.[1][9][12][13][14] Available at: [Link]

- Phase Transfer Catalysis in Amide Synthesis.Sigma-Aldrich Technical Bulletins.

Sources

- 1. CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5- - Google Patents [patents.google.com]

- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 4. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3,5-Dimethylaniline | C8H11N | CID 7949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Page loading... [wap.guidechem.com]

- 13. 2,5-Dimethylaniline price,buy 2,5-Dimethylaniline - chemicalbook [chemicalbook.com]

- 14. 2,5-Dimethylaniline | C8H11N | CID 7259 - PubChem [pubchem.ncbi.nlm.nih.gov]

Recrystallization solvent systems for purifying 2-bromo-N-(2,5-dimethylphenyl)butanamide

Technical Application Note: Optimization of Recrystallization Solvent Systems for 2-Bromo-N-(2,5-dimethylphenyl)butanamide

Executive Summary

This application note details the purification strategies for This compound , a critical intermediate often utilized in the synthesis of antiarrhythmic agents (analogous to Tocainide derivatives) and local anesthetics.[1] Due to the competing lipophilicity of the 2,5-dimethylphenyl moiety and the polarity of the amide linkage, this compound presents specific purification challenges, notably "oiling out" during cooling.[1] This guide provides a tiered solvent selection strategy, validated protocols for binary solvent recrystallization, and troubleshooting mechanisms to ensure pharmaceutical-grade purity (>98% HPLC).

Compound Profile & Purification Challenges

| Property | Description | Implication for Purification |

| Structure | Susceptible to hydrolysis; avoid prolonged heating in aqueous base.[1] | |

| Lipophilicity | High (Aromatic ring + Propyl chain) | Low solubility in water; high solubility in DCM/EtOAc. |

| Key Impurities | 2,5-Dimethylaniline (Starting Material) | Basic impurity; requires removal via filtrate.[1] |

| Key Impurities | Acidic hydrolysis byproduct; remove via non-polar wash. | |

| Crystallization Risk | Oiling Out | The flexible butyl chain lowers the melting point, increasing the risk of phase separation (oil) before crystal nucleation. |

Solvent System Selection Strategy

The purification of

Primary Candidate Systems

-

Ethanol / Water (The "Standard" System):

-

Ethyl Acetate / n-Heptane (The "Polishing" System):

-

Toluene (Single Solvent):

Detailed Experimental Protocols

Protocol A: Binary Recrystallization (Ethanol/Water)

Best for: Crude material with significant inorganic salts or starting amine contamination.

Reagents:

-

Crude this compound[1]

-

Absolute Ethanol (99.5%)

-

Deionized Water (Type II)

Step-by-Step Procedure:

-

Dissolution: Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask. Add 30 mL of Ethanol .

-

Heating: Heat gently to 60°C (do not boil vigorously) with magnetic stirring until fully dissolved.

-

Note: If insoluble particulates remain, perform a hot filtration through a pre-warmed Buchner funnel.

-

-

Nucleation Point: Remove from heat. While stirring moderately, add warm (50°C) water dropwise.

-

Endpoint: Stop adding water immediately when a faint, persistent turbidity (cloudiness) is observed. (Approx. 10-15 mL).[4]

-

-

Re-solubilization: Add 1-2 mL of hot Ethanol to clear the turbidity. The solution should be supersaturated but clear.

-

Controlled Cooling (Critical):

-

Allow the flask to cool to room temperature undisturbed on a cork ring.

-

Seeding: If no crystals form by 35°C, add a single seed crystal of pure product to prevent super-cooling and oiling out.

-

-

Final Crystallization: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour.

-

Isolation: Filter the white needles via vacuum filtration. Wash the cake with 20 mL of cold (0°C) 50:50 Ethanol/Water.

-

Drying: Dry in a vacuum oven at 40°C for 6 hours.

Protocol B: Anti-Solvent Precipitation (EtOAc/Heptane)

Best for: High-value purification to remove colored oxidation products.[1]

Step-by-Step Procedure:

-

Dissolve crude material in the minimum volume of Ethyl Acetate at 50°C (approx. 2-3 mL per gram).

-

Remove from heat.

-

Slowly layer n-Heptane (2x volume of EtOAc) on top of the solution. Do not mix yet.

-

Allow the two phases to diffuse slowly at room temperature. Crystals will grow at the interface.

-

After 2 hours, gently mix and cool to 4°C to complete precipitation.

Troubleshooting: The "Oiling Out" Phenomenon

Oiling out occurs when the compound phase-separates as a liquid rather than a solid. This is common with butanamide chains.

Corrective Action Workflow:

Figure 1: Decision matrix for mitigating "oiling out" during amide crystallization.

Scientific Validation & Mechanism

Why this works: The 2,5-dimethyl substitution pattern creates steric bulk that disrupts efficient crystal packing compared to the 2,6-isomer (Tocainide analogs).[1] This lowers the lattice energy, making the compound prone to remaining in the liquid phase (oil).

-

Protocol A leverages the hydrogen bonding of water to increase the interfacial tension of the hydrophobic droplets, forcing them to crystallize if seeded effectively.

-

Protocol B utilizes a dielectric constant gradient. The non-polar Heptane extracts the lipophilic impurities while the amide crystallizes out due to its moderate polarity [1].

Purity Assessment:

-

HPLC: Purity should be assessed using a C18 column (Acetonitrile/Water gradient).

-

TLC: Mobile phase 30% EtOAc in Hexanes. The product (

) should be distinct from the aniline starting material (

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann. Link

-

Organic Syntheses, Coll. Vol. 9, p. 463 (1998); Vol. 75, p. 161 (1998). Synthesis of alpha-bromoamides. Link

-

BenchChem. 2-Bromoacetamide synthesis and purification methods. Link

-

PubChem. 2-Bromobutanamide Compound Summary. Link

Sources

Application Notes and Protocols: 2-bromo-N-(2,5-dimethylphenyl)butanamide as a Pharmaceutical Intermediate

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 2-bromo-N-(2,5-dimethylphenyl)butanamide as a versatile pharmaceutical intermediate. It outlines detailed protocols for its synthesis, purification, and characterization. Furthermore, it presents an exemplary application in a subsequent nucleophilic substitution reaction, a critical step in the synthesis of more complex drug candidates. The causality behind experimental choices, self-validating quality control checkpoints, and safety protocols are emphasized throughout to ensure scientific integrity and reproducibility.

Introduction and Scientific Context

This compound is a bifunctional organic molecule of significant interest in medicinal chemistry. Its structure incorporates two key features that make it a valuable building block:

-

An α-Bromo Amide Moiety: The bromine atom positioned on the carbon alpha to the carbonyl group is an excellent leaving group, rendering this position highly susceptible to nucleophilic substitution reactions.[1] This allows for the straightforward introduction of a wide array of functional groups (e.g., amines, thiols, azides), enabling the construction of diverse molecular scaffolds.

-

A 2,5-Dimethylphenyl Group: This substituted aromatic ring is a common feature in many biologically active compounds, contributing to molecular recognition and binding through hydrophobic and steric interactions.[2] The presence of this moiety can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

The strategic combination of these features in a single, stable intermediate provides a convergent and efficient route for the synthesis of novel pharmaceutical agents. This guide details the necessary protocols to leverage this intermediate in a drug discovery workflow.

Physicochemical Properties and Safety Data

A summary of the key properties of the title compound is presented below. Safety information is extrapolated from structurally related bromo-amide compounds and should be handled with appropriate caution.

| Property | Value | Reference |

| Chemical Name | This compound | - |

| Molecular Formula | C₁₂H₁₆BrNO | Calculated |

| Molecular Weight | 270.17 g/mol | Calculated |

| Appearance | Expected to be an off-white to pale yellow solid | Analogy |

| CAS Number | 924975-61-1 | [1] |

Hazard and Safety Information

While specific toxicity data for this exact compound is limited, related α-bromo amides are classified as acute oral toxins and eye irritants. Therefore, stringent safety measures are mandatory.

-

Hazard Statements: Assumed to be Harmful if swallowed. Causes serious eye irritation. May cause skin irritation.

-

Precautionary Measures:

-

Always handle in a well-ventilated fume hood.[3]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[4]

-

Avoid inhalation of dust and contact with skin and eyes.[3]

-

In case of accidental contact, rinse the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4]

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

-

Synthesis of this compound

The most direct and reliable method for synthesizing the title compound is the acylation of 2,5-dimethylaniline with 2-bromobutanoyl chloride. This is a standard amide bond formation reaction.[1] The protocol below is a robust procedure for this transformation.

Reaction Scheme

Caption: Synthesis of the title compound via acylation.

Protocol 3.1: Synthesis

-

Reagent Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2,5-dimethylaniline (5.0 g, 41.3 mmol, 1.0 eq).

-

Solvent and Base Addition: Dissolve the aniline in anhydrous dichloromethane (DCM, 100 mL). Cool the solution to 0 °C using an ice-water bath. Add triethylamine (Et₃N, 6.9 mL, 49.5 mmol, 1.2 eq) to the stirred solution.

-

Causality Note: Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the acylation. Its removal prevents the protonation of the starting aniline, which would render it unreactive.

-

-

Acyl Chloride Addition: Add a solution of 2-bromobutanoyl chloride (8.3 g, 45.4 mmol, 1.1 eq) in anhydrous DCM (20 mL) dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting aniline spot indicates reaction completion.

Purification and Characterization

A robust purification and characterization workflow is essential to validate the identity and purity of the intermediate before its use in subsequent steps.

Caption: Workflow for purification and characterization.

Protocol 4.1: Purification

-

Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

-

Causality Note: The HCl wash removes residual triethylamine and any unreacted aniline. The NaHCO₃ wash removes any remaining acidic impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol. Add water dropwise until persistent turbidity is observed. Re-heat to obtain a clear solution and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Filter the resulting white precipitate and dry under vacuum.

Protocol 4.2: Characterization (Self-Validation)

The identity and purity of the synthesized intermediate must be confirmed. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is an excellent method for assessing purity.[5]

| Parameter | Condition |

| Instrument | HPLC with UV Detector (e.g., Agilent 1260 Infinity II) |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 50% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Result | A single major peak with purity >98% |

-

¹H NMR (CDCl₃, 400 MHz): Expected signals should correspond to the ethyl group protons, the methine proton adjacent to the bromine, the aromatic protons, the methyl groups on the phenyl ring, and the amide N-H proton.

-

LC-MS (ESI+): Expected to show the [M+H]⁺ ion at m/z ≈ 270.0/272.0 (characteristic isotopic pattern for bromine).

Application: Synthesis of a Thioether Derivative

To demonstrate the utility of this compound as an intermediate, the following protocol describes a nucleophilic substitution reaction with a thiol to form a new carbon-sulfur bond, a common linkage in pharmaceutical compounds.

Reaction Scheme

Caption: S N 2 reaction to form a thioether derivative.

Protocol 5.1: Thioether Synthesis

-

Reagent Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 3.7 mmol, 1.0 eq) in dimethylformamide (DMF, 20 mL).

-

Addition of Reagents: Add 4-methoxythiophenol (0.57 g, 4.1 mmol, 1.1 eq) followed by potassium carbonate (K₂CO₃, 1.0 g, 7.4 mmol, 2.0 eq).

-

Causality Note: Potassium carbonate is a mild base used to deprotonate the thiol, forming the more nucleophilic thiolate anion, which then displaces the bromide via an S N 2 mechanism. DMF is a polar aprotic solvent that facilitates this type of reaction.

-

-

Reaction Conditions: Heat the mixture to 60 °C and stir for 3-5 hours.

-

Monitoring: Monitor the reaction by TLC until the starting bromo-amide is consumed.

-

Workup and Purification: Cool the reaction to room temperature and pour it into ice-water (100 mL). Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify the resulting crude product by column chromatography on silica gel to yield the final thioether compound.

-

Validation: Characterize the final product using HPLC, NMR, and MS to confirm its structure and purity, as detailed in Protocol 4.2.

Conclusion

This compound serves as a highly effective and adaptable intermediate for pharmaceutical synthesis. The protocols provided herein offer a validated pathway for its preparation, purification, and subsequent functionalization. By understanding the chemical principles behind each step, researchers can confidently and safely incorporate this building block into complex drug discovery programs, accelerating the development of novel therapeutic agents.

References

-

Tomás, R. et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. Available at: [Link]

-

Chemstream. Safety Data Sheet for 2,2-Dibromo-3-nitrilopropionamide. Available at: [Link]

-

PrepChem.com. Synthesis of 4-bromo-N-(4-hydroxyphenyl)butanamide. Available at: [Link]

-

xh-y.com. 2-bromo-N-(2,6-dimethylphenyl)butanamide. Available at: [Link]

-

Jiang, S. et al. (2010). Design, Synthesis, and Biological Evaluation of N-Carboxyphenylpyrrole Derivatives as Potent HIV Fusion Inhibitors Targeting gp41. Journal of Medicinal Chemistry. Available at: [Link]

- Google Patents. CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5-.

-

Głowacka, A. et al. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Molecules. Available at: [Link]

-

IP.com. Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide. Available at: [Link]

-

Covaci, A. et al. (2007). Recent Developments in the Analysis of Brominated Flame Retardants and Brominated Natural Compounds. Journal of Chromatography A. Available at: [Link]

Sources

Introduction: The Significance of the N-(2,5-dimethylphenyl)amide Scaffold

An Application Note and Protocol for the Scalable Preparation of 2-bromo-N-(2,5-dimethylphenyl)butanamide

This compound is a versatile chemical intermediate. The N-(2,5-dimethylphenyl) moiety is a key structural feature in compounds investigated for a range of biological activities, including antimicrobial properties against various pathogens.[1] The α-bromo group provides a reactive handle for further synthetic transformations, primarily through nucleophilic substitution, allowing for the introduction of diverse functional groups.[2] This makes the target molecule a valuable building block for medicinal chemistry and drug development professionals exploring new therapeutic agents.

This document provides a comprehensive guide to a scalable and reliable method for the synthesis of this compound. The chosen synthetic strategy is the acylation of 2,5-dimethylaniline with 2-bromobutanoyl chloride. This approach is selected for its scalability, use of readily available starting materials, and typically high yields. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol, and discuss methods for purification and characterization.

Synthetic Strategy: Acylation of 2,5-Dimethylaniline

The formation of an amide bond via the reaction of an amine with an acyl halide is a cornerstone of organic synthesis.[3] This method is robust, generally fast, and adaptable to a wide range of substrates.

Reaction Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,5-dimethylaniline attacks the electrophilic carbonyl carbon of 2-bromobutanoyl chloride. This forms a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation: A base, typically a non-nucleophilic tertiary amine like triethylamine, removes the proton from the nitrogen atom of the newly formed protonated amide, yielding the final product and triethylammonium chloride. The use of a base is crucial to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[4]

Experimental Workflow Overview

The overall process can be visualized as a streamlined workflow from starting materials to the final, purified product. This involves the main reaction, followed by an aqueous workup to remove salts and water-soluble impurities, and concluding with purification by recrystallization to achieve high purity.

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is designed for a laboratory scale and can be adapted for larger quantities with appropriate engineering controls and equipment.

Safety Precautions:

-

Work in a well-ventilated fume hood at all times.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]

-

2-bromobutanoyl chloride is corrosive and lachrymatory. Handle with extreme care.

-

Dichloromethane (DCM) is a volatile solvent. Avoid inhalation and skin contact.

-

Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.[7]

Materials and Reagents:

| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles (mmol) | Stoic. Eq. |

| 2,5-Dimethylaniline | 95-78-3 | 121.18 | 10.0 g | 82.5 | 1.0 |

| 2-Bromobutanoyl chloride | 22415-39-6 | 187.44 | 16.3 g | 87.0 | 1.05 |